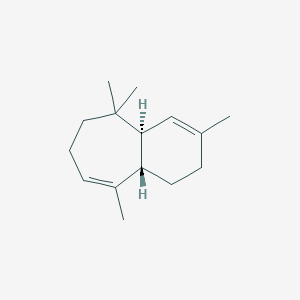

(1S,6S)-gamma-himachalene

CAS No.:

Cat. No.: VC1945017

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24 |

|---|---|

| Molecular Weight | 204.35 g/mol |

| IUPAC Name | (4aS,9aS)-2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene |

| Standard InChI | InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14+/m1/s1 |

| Standard InChI Key | PUWNTRHCKNHSAT-KGLIPLIRSA-N |

| Isomeric SMILES | CC1=C[C@H]2[C@H](CC1)C(=CCCC2(C)C)C |

| Canonical SMILES | CC1=CC2C(CC1)C(=CCCC2(C)C)C |

Introduction

Chemical Structure and Identification

Structural Characteristics

(1S,6S)-gamma-himachalene belongs to the class of organic compounds known as himachalane and lippifoliane sesquiterpenoids. These compounds are characterized by their skeleton structure based on either the himachalane or lippifoliane frameworks . As a trans-gamma-himachalene isomer, the compound features S-configuration at both stereocenters (positions 1 and 6), making it an enantiomer of (1R,6R)-gamma-himachalene .

The molecular structure of (1S,6S)-gamma-himachalene consists of a bicyclic skeleton with multiple methyl substituents. Its IUPAC name is (4aS,9aS)-3,5,5,9-tetramethyl-2,4a,5,6,7,9a-hexahydro-1H-benzoannulene, reflecting its complex ring system and stereochemistry . The compound can also be referred to as 1beta-himachal-4,10-diene, highlighting the positions of its double bonds within the molecular framework .

Identification Parameters

(1S,6S)-gamma-himachalene has been cataloged in multiple chemical databases with specific identifiers that facilitate its unambiguous identification, as shown in Table 1.

Table 1: Identification Parameters of (1S,6S)-gamma-himachalene

| Parameter | Value | Reference |

|---|---|---|

| PubChem CID | 24798699 | |

| ChEBI ID | CHEBI:49227 | |

| LIPID MAPS ID | LMPR0103480008 | |

| Wikidata | Q27121545 | |

| CAS Registry Number | 53111-25-4 | |

| InChI Key | PUWNTRHCKNHSAT-UHFFFAOYSA-N | |

| Molecular Formula | C₁₅H₂₄ |

Structural Representation

The structural representation of (1S,6S)-gamma-himachalene can be described using various notation systems that capture both the connectivity and stereochemistry of the molecule.

Table 2: Structural Notation Systems for (1S,6S)-gamma-himachalene

| Notation System | Representation | Reference |

|---|---|---|

| SMILES | CC1=C[C@H]2C@@HC(=CCCC2(C)C)C | |

| Simplified SMILES | CC1=CC2C(CC1)C(C)=CCCC2(C)C | |

| InChI | InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3 |

Physical and Chemical Properties

Basic Physicochemical Properties

(1S,6S)-gamma-himachalene possesses distinct physicochemical properties characteristic of sesquiterpenes. These properties determine its behavior in different environments and its potential for various applications.

Table 3: Physicochemical Properties of (1S,6S)-gamma-himachalene

Spectroscopic Characteristics

The stereochemistry of (1S,6S)-gamma-himachalene can be determined through various spectroscopic techniques. While the search results don't provide specific spectroscopic data for this particular stereoisomer, related compounds such as himachalene derivatives have been characterized using NMR spectroscopy.

For instance, himachalene monohydrochloride, a related compound, shows distinct signals in its ¹H NMR spectrum, including three signals at 0.79 ppm, 0.87 ppm, and 1.55 ppm corresponding to methyl groups, and two singlet peaks at 4.69 ppm and 4.71 ppm corresponding to methylene protons . The ¹³C NMR spectrum of this compound shows characteristic peaks at 71.02 ppm (quaternary carbon linked to chlorine), 110.29 ppm and 156.31 ppm (tertiary and quaternary carbons of a double bond) .

Similar spectroscopic patterns would be expected for (1S,6S)-gamma-himachalene, with modifications reflecting its unique stereochemistry and functional groups.

Synthesis Methods

Chemical Synthesis

Various approaches have been developed for the synthesis of himachalene derivatives, which could potentially be adapted for the specific synthesis of (1S,6S)-gamma-himachalene. These syntheses typically involve multiple steps and carefully controlled conditions to ensure the correct stereochemistry.

A more recent synthetic strategy for alpha-himachalene, reported in the literature, involves a Diels-Alder cyclization catalyzed by Lewis acids such as ZnCl₂, which yields a single regioisomer with good diastereoselectivity . Similar approaches might be applicable for the stereoselective synthesis of (1S,6S)-gamma-himachalene.

Semi-synthesis from Related Compounds

The conversion between different himachalene isomers provides another route to obtain specific stereoisomers. For example, himachalene dihydrochloride can be prepared by treating a mixture of α-, β-, and γ-himachalenes with gaseous HCl in anhydrous acetic acid . This dihydrochloride can then be converted to himachalene monohydrochloride by selective dehydrochlorination .

These transformations could potentially be utilized in a semi-synthetic approach to (1S,6S)-gamma-himachalene, where the required stereochemistry is introduced through stereoselective reactions or through the separation of stereoisomeric mixtures.

Table 4: Selected Steps in Himachalene Derivative Synthesis

Stereochemistry and Related Isomers

Stereoisomers of gamma-himachalene

Gamma-himachalene exists in four stereoisomeric forms based on the configuration at positions 1 and 6:

-

(1S,6S)-gamma-himachalene: trans configuration with S stereochemistry at both positions

-

(1R,6R)-gamma-himachalene: trans configuration, enantiomer of the (1S,6S) isomer

-

(1R,6S)-gamma-himachalene: cis configuration

-

(1S,6R)-gamma-himachalene: cis configuration, enantiomer of the (1R,6S) isomer

The (1S,6S) isomer is described as a trans-gamma-himachalene, indicating that the substituents at positions 1 and 6 are on opposite faces of the molecule . This trans configuration contributes to the compound's unique three-dimensional structure and potentially affects its biological activities and physical properties.

Enantioselective Analysis

Enantioselective analysis techniques have been developed to distinguish between different stereoisomers of terpenes, including himachalene derivatives. For example, a study on the essential oil of Piper subscutatum employed a diethyl-tert-butyldimethylsilyl-β-cyclodextrin based capillary column to separate and quantify enantiomeric pairs .

Similar techniques could be applied to the analysis of (1S,6S)-gamma-himachalene in complex mixtures such as essential oils. These methods typically rely on chiral stationary phases that interact differently with different enantiomers, allowing for their separation and quantification.

Analytical Methods for Identification and Quantification

Chromatographic Techniques

Gas chromatography (GC) is commonly used for the separation and identification of terpenes, including himachalene isomers. For optimal analysis, both non-polar columns (such as DB-5ms, polydimethylsiloxane with 5% phenyl groups) and polar columns (such as HP-INNOWax, polyethylene glycol) can be employed .

For the specific identification of stereoisomers such as (1S,6S)-gamma-himachalene, chiral columns are necessary. Diethyl-tert-butyldimethylsilyl-β-cyclodextrin based capillary columns have been successfully used for the enantioselective analysis of terpenes in essential oils .

Spectroscopic Methods

Mass spectrometry (MS), especially when coupled with GC (GC-MS), is invaluable for the identification of terpenes based on their fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy, including techniques such as 1H NMR, 13C NMR, and 2D NMR methods, provides detailed structural information about terpenes and can help confirm their stereochemistry.

Infrared (IR) spectroscopy can also contribute to the characterization of himachalene derivatives by identifying functional groups and structural features. For (1S,6S)-gamma-himachalene, IR spectroscopy would be expected to show characteristic absorption bands for C=C stretching (associated with the double bonds) and C-H stretching (associated with the methyl groups and methylene units).

Derivatives and Related Transformations

Chemical Transformations

Himachalene compounds can undergo various chemical transformations to produce derivatives with potentially enhanced or altered properties. Recent research has explored the synthesis of nitro-halogenated aryl-himachalene derivatives, demonstrating the versatility of the himachalene scaffold for chemical modifications .

The reactivity of (1S,6S)-gamma-himachalene is largely dictated by its double bonds, which can participate in addition reactions, epoxidation, hydrogenation, and other transformations typical of alkenes. The stereochemistry of the starting material influences the outcome of these reactions, potentially leading to stereoselectivity in the products.

Hemisynthesis of Related Compounds

A recent study reported the first total hemisynthesis of trans-himachalol sesquiterpene, a stereoisomer of the natural cis-himachalol isolated from Cedrus . This hemisynthesis involved several steps, including the formation of himachalene dihydrochloride and monohydrochloride as intermediates.

Similar approaches could potentially be applied to the transformation of (1S,6S)-gamma-himachalene into other valuable compounds with preserved or modified stereochemistry. The specific reactivity pattern of this stereoisomer would need to be carefully investigated to determine the most efficient synthetic routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume